molecular formula C10H12O B032356 Benzylacetone CAS No. 2550-26-7

Benzylacetone

Cat. No.: B032356
CAS No.: 2550-26-7
M. Wt: 148.20 g/mol
InChI Key: AKGGYBADQZYZPD-UHFFFAOYSA-N
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Description

Benzylacetone, also known as 4-phenylbutan-2-one, is a liquid compound with a sweet, flowery aroma. It is commonly found as a volatile component in flowers such as Coyote Tobacco and in cocoa. This compound is widely used in perfumes, as an attractant for melon flies, and as an odorant in soaps .

Biochemical Analysis

Biochemical Properties

Benzylacetone, synthesized via a one-step decarboxylative condensation of 4-coumaroyl-CoA with malonyl-CoA, interacts with various enzymes and proteins . The nature of these interactions is complex and multifaceted, involving a range of biochemical reactions.

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action can vary depending on the specific biochemical context.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzylacetone can be synthesized through a two-step process involving aldol condensation and hydrogenation. The aldol condensation of benzaldehyde and acetone is catalyzed by layered double hydroxides, producing benzylideneacetone. This intermediate is then hydrogenated using nickel-supported catalysts to yield this compound .

Industrial Production Methods: On an industrial scale, the aldol condensation is typically catalyzed by hydroxides such as sodium hydroxide. due to environmental concerns, heterogeneous catalysts like layered double hydroxides are preferred. The hydrogenation step is carried out under optimal conditions of temperature (353 K) and hydrogen pressure (5 MPa) to achieve high selectivity and yield .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form benzoic acid and other related compounds.

    Reduction: It can be reduced to 4-phenylbutanol using reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like Grignard reagents can be used for nucleophilic addition to the carbonyl group.

Major Products:

    Oxidation: Benzoic acid.

    Reduction: 4-phenylbutanol.

    Substitution: Various substituted phenylbutanones depending on the nucleophile used.

Scientific Research Applications

Benzylacetone has diverse applications in scientific research:

Mechanism of Action

The sedative effects of benzylacetone are believed to involve its interaction with the central nervous system. When inhaled, this compound affects the olfactory bulb and possibly other brain regions, leading to reduced locomotor activity. The exact molecular targets and pathways are still under investigation, but it is known that the structure-activity relationship plays a significant role in its sedative properties .

Comparison with Similar Compounds

    Benzylideneacetone: An intermediate in the synthesis of benzylacetone, with similar chemical properties but different applications.

    4-Phenyl-2-butanol: A reduction product of this compound, used in different contexts.

    Benzaldehyde: A precursor in the synthesis of this compound, with distinct aromatic properties.

Uniqueness: this compound stands out due to its sweet, flowery aroma and its effectiveness as an attractant and sedative. Its versatility in various industrial and research applications further highlights its uniqueness compared to similar compounds .

Properties

IUPAC Name

4-phenylbutan-2-one
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InChI

InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGGYBADQZYZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=CC=C1
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID6033241
Record name Benzylacetone
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Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, Liquid; Liquid, Clear colorless liquid; [Aldrich MSDS]
Record name 2-Butanone, 4-phenyl-
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Record name 4-Phenyl-2-butanone
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CAS No.

2550-26-7
Record name 4-Phenyl-2-butanone
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Record name 4-Phenyl-2-butanone
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Record name BENZYLACETONE
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Record name 4-PHENYL-2-BUTANONE
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Synthesis routes and methods I

Procedure details

The reaction and analysis were carried out in the same manner as described in Example 12 except that 1.4 g of vinylmethyl ketone was used instead of methyl acrylate and the reaction time and temperature were adjusted to 7 hours and 220° C., respectively. It was confirmed that 0.433 g of benzalacetone and 0.167 g of benzylacetone were formed. The yields of benzalacetone and benzylacetone were 2970% and 1130%, respectively, based on the Rh atom. Identification of the products was performed by comparison with the standard substances with respect to the retention time in GC.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
0.433 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (50 atm), and the reaction was started at room temperature (28° C.). After the reaction solution was stirred for 3 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction products, 4-phenyl-2-butanone (yield 19.8%) and 4-phenyl-2-butanol (yield 80.2%), were identified and determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution.
[Compound]
Name
RuClCp
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
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0.04 mmol
Type
reactant
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3.1 mg
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reactant
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730.95 mg
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reactant
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10 mL
Type
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0 (± 1) mol
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Yield
19.8%
Yield
80.2%

Synthesis routes and methods III

Procedure details

RuClCp* (cod) (3.8 mg, 0.01 mmol), KOH (0.04 mmol), 2,2′-bipyridyl (3.1 mg, 0.02 mmol) and benzalacetone (730.95 mg, 5.0 mmol) were dissolved into 10 ml of 2-propanol, and deaerated by argon substitution, after which the total amount of the resulting mixture was transferred into a 100-milliliter metallic autoclave. Hydrogen was then charged to a predetermined pressure (4 atm), and the reaction was started at room temperature (28° C.) After the reaction solution was stirred for 18 hours, the reaction pressure was brought back to atmospheric pressure, and the reaction product, 4-phenyl-2-butanone (yield 87.7%), was identified and quantitatively determined by TLC monitor (silica gel: n-hexane/ethyl acetate=4/1) and gas chromatography of the reaction solution. At this time, 12.3% of the raw material, benzalacetone, was recovered.
[Compound]
Name
RuClCp
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reactant
Reaction Step One
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reactant
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3.1 mg
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730.95 mg
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Quantity
10 mL
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Yield
87.7%

Synthesis routes and methods IV

Procedure details

Activated Ni EnCat (0.26 g, water wet, 20 mol % Ni on substrate) was washed with MeOH three times to remove water and added to benzalacetone (0.148 g, 1 mmol) dissolved in MeOH (4 ml) in a pressure vessel. The vessel was sealed and purged twice with hydrogen then pressurised to 5-6 bar with hydrogen and the contents magnetically stirred at room temperature. Progress of reaction was carried out by GCMS analysis. After 24 h the hydrogen was vented and the Ni EnCat beads removed by filtration. The filtrate was concentrated on a rotary evaporator to give 4-phenylbutanone (0.149 g, 99%).
Quantity
0.148 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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4 mL
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Yield
99%

Synthesis routes and methods V

Procedure details

A 140 mL. solution of 10 mM R,S-1-phenyl-3-aminobutane, 100M of sodium pyruvate, 0.1 mM of pyridoxal phosphate, and 25 mM of potassium phosphate (pH 7) was circulated through the above matrix at ambient temperatures and a rate of 5 mL/min. After two hours, the circulating liquid was removed from the apparatus. The concentration of 1-phenylbutan-3-one formed was 5.2 mM while that of R-1-phenyl-3-aminobutane was 4.8 mM. The pH was adjusted to 12.5 and R-1-phenyl-3-aminobutane was isolated quantitatively by extraction with heptane. After removal of the heptane by evaporation, the product was analyzed as 92.8% R -1-phenyl-3-aminobutane.
[Compound]
Name
R,S-1-phenyl-3-aminobutane
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sodium pyruvate
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potassium phosphate
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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